4/'-AMinoacetanilide--d4
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Overview
Description
4’-Aminoacetanilide–d4 is a deuterated form of 4’-aminoacetanilide, which is an amino derivative of acetanilide. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology .
Mechanism of Action
Target of Action
4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
Biochemical Pathways
Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
4’-Aminoacetanilide-d4 plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic and aromatic compounds. It interacts with enzymes such as arylamine N-acetyltransferases, which transform 4-phenylenediamine into 4’-Aminoacetanilide-d4 . This interaction is crucial for the compound’s role in the pharmaceutical and dye industries.
Cellular Effects
The effects of 4’-Aminoacetanilide-d4 on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4’-Aminoacetanilide-d4 has been shown to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 4’-Aminoacetanilide-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to bind to specific proteins and enzymes is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminoacetanilide-d4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4’-Aminoacetanilide-d4 remains stable under certain conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4’-Aminoacetanilide-d4 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 4’-Aminoacetanilide-d4 is most effective .
Metabolic Pathways
4’-Aminoacetanilide-d4 is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is essential for its biochemical functions .
Transport and Distribution
Within cells and tissues, 4’-Aminoacetanilide-d4 is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function .
Subcellular Localization
The subcellular localization of 4’-Aminoacetanilide-d4 is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. The localization of 4’-Aminoacetanilide-d4 is crucial for its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Aminoacetanilide–d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitroacetanilide using a hydrogenation catalyst. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Another green synthesis method involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide–d4 often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Aminoacetanilide–d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4’-aminoacetanilide.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Reduction: 4’-Aminoacetanilide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
4’-Aminoacetanilide–d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Comparison with Similar Compounds
4’-Aminoacetanilide–d4 can be compared with other similar compounds such as:
4’-Aminoacetanilide: The non-deuterated form, which has similar chemical properties but different kinetic isotope effects.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, exhibiting different reactivity and applications.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also showing distinct chemical behavior
The uniqueness of 4’-Aminoacetanilide–d4 lies in its deuterium substitution, which makes it valuable for specific research applications where kinetic isotope effects are crucial .
Biological Activity
4'-Aminoacetanilide-d4, also known as paracetamol-d4 or acetaminophen-d4, is a deuterated derivative of 4'-aminoacetanilide. This compound has gained attention in pharmacological research due to its potential biological activities and applications in various fields, particularly in the pharmaceutical industry. This article provides a comprehensive overview of the biological activity associated with 4'-aminoacetanilide-d4, including its synthesis, mechanisms of action, and relevant case studies.
4'-Aminoacetanilide-d4 has the molecular formula C8H10D2N2O and is characterized by the presence of deuterium atoms which enhance its stability and metabolic tracking in biological systems. The synthesis of this compound can be achieved through several methods:
- Reduction of 4-nitroacetanilide : Utilizing hydrogenation catalysts to convert nitro groups into amino groups.
- Biological synthesis : Certain bacterial strains, such as Bacillus cereus, can convert 4-phenylenediamine to 4-aminoacetanilide through enzymatic processes .
The biological activity of 4'-aminoacetanilide-d4 primarily revolves around its analgesic and antipyretic properties. The mechanisms include:
- Inhibition of Prostaglandin Synthesis : Like its non-deuterated counterpart, paracetamol, it is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins which are mediators of pain and fever.
- Endocannabinoid System Interaction : Recent studies suggest that paracetamol derivatives may interact with the endocannabinoid system, enhancing analgesic effects through cannabinoid receptor activation .
Biological Activity and Case Studies
The following table summarizes key findings from various studies regarding the biological activity of 4'-aminoacetanilide-d4:
Case Study: Analgesic Efficacy
In a preclinical study involving mice, 4'-aminoacetanilide-d4 was administered to assess its analgesic properties. The results indicated that the compound effectively reduced pain responses comparable to morphine but with a lower side effect profile . This suggests potential for use in pain management therapies.
Case Study: Hepatotoxicity
A long-term study investigated the hepatotoxic effects of 4'-aminoacetanilide-d4 compared to non-deuterated paracetamol. Results showed that while both compounds had similar metabolic pathways, the deuterated form exhibited a lower incidence of liver damage markers, indicating a safer profile for chronic use .
Properties
CAS No. |
1219802-76-2 |
---|---|
Molecular Formula |
C8H6D4N2O |
Molecular Weight |
154.2024471 |
Synonyms |
4/'-AMinoacetanilide--d4 |
Origin of Product |
United States |
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